[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol is a chemical compound characterized by the molecular formula and a molecular weight of approximately 215.2 g/mol. This compound features a unique structure that combines a benzofuran moiety with an isoxazole ring, along with a hydroxymethyl group, making it of interest in various fields, particularly medicinal chemistry due to its potential biological activities and applications in drug development.
This compound can be sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged under the identifier 5776-96-5. It falls under the classification of organic compounds, specifically as a heterocyclic compound due to the presence of both benzofuran and isoxazole rings.
The synthesis of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol typically involves several key steps:
These methods are adaptable for both laboratory-scale synthesis and industrial production, where optimization for yield and purity is essential.
The molecular structure of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol can be described as follows:
The InChI code for this compound is InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2
, which provides a standardized way to represent its structure in computational databases.
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol can participate in various chemical reactions:
These reactions highlight the versatility of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol in organic synthesis.
The biological activity of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol can be attributed to its interaction with various biochemical pathways:
The physical properties of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol include:
Chemical properties include its reactivity profile, which allows it to undergo oxidation, reduction, and substitution reactions as previously mentioned.
Relevant analyses such as spectroscopic data (NMR, IR) can provide insights into its structural characteristics and confirm its identity during synthesis.
The unique structure of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol makes it valuable in several scientific applications:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9